molecular formula C12H17N5 B13947033 Guanidine, 2-cyano-1-neopentyl-3-(4-pyridyl)- CAS No. 60560-39-6

Guanidine, 2-cyano-1-neopentyl-3-(4-pyridyl)-

Cat. No.: B13947033
CAS No.: 60560-39-6
M. Wt: 231.30 g/mol
InChI Key: ROBGTOPHXVNLTK-UHFFFAOYSA-N
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Description

2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine is a chemical compound with the molecular formula C12H17N5 and a molar mass of 231.3 g/mol It is characterized by its unique structure, which includes a cyano group, a neopentyl group, and a pyridyl group attached to a guanidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine typically involves the reaction of 4-pyridylguanidine with a suitable cyano-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of 2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alkyl derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .

Scientific Research Applications

2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-1-neopentyl-3-(4-methylpyridyl)guanidine
  • 2-Cyano-1-neopentyl-3-(4-ethylpyridyl)guanidine
  • 2-Cyano-1-neopentyl-3-(4-phenylpyridyl)guanidine

Uniqueness

2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

60560-39-6

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

1-cyano-2-(2,2-dimethylpropyl)-3-pyridin-4-ylguanidine

InChI

InChI=1S/C12H17N5/c1-12(2,3)8-15-11(16-9-13)17-10-4-6-14-7-5-10/h4-7H,8H2,1-3H3,(H2,14,15,16,17)

InChI Key

ROBGTOPHXVNLTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN=C(NC#N)NC1=CC=NC=C1

Origin of Product

United States

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